molecular formula C28H29N3O8 B1574142 AG-881

AG-881

カタログ番号 B1574142
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AG-881 is a potent and selective orally available inhibitor of mutated forms of both isocitrate dehydrogenase type 1 (IDH1, IDH1 [NADP+] soluble) in the cytoplasm and type 2 (IDH2, isocitrate dehydrogenase [NADP+], mitochondrial) in the mitochondria, with potential antineoplastic activity. AG-881 specifically inhibits mutant forms of IDH1 and IDH2, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH mutations.

科学的研究の応用

AG-881 in Cancer Therapy

AG-881, identified as vorasidenib, is a potent, brain-penetrant, small-molecule inhibitor of mutant isocitrate dehydrogenase (mIDH) proteins, IDH1 and IDH2. It's primarily used in cancer therapy for patients with IDH1 or IDH2 mutations. AG-881 inhibits the production of the oncogenic metabolite D-2-hydroxyglutarate (2-HG), leading to tumor cell differentiation. This compound has demonstrated efficacy in both enzymatic, cell-based, and in vivo systems, with significant reduction in 2-HG levels in various cancer models, including acute myeloid leukemia and gliomas. It has entered phase 1 clinical trials for treating advanced solid tumors and hematologic malignancies (Yen et al., 2018).

Structural Insights

Crystal structures of AG-881 in complex with mutant human IDH1 and IDH2 have been solved, providing insight into its binding mode. AG-881 binds in the same allosteric pockets of both IDH1-R132H and IDH2-R140Q, contributing to the understanding of its dual inhibitory action on these mutant enzymes. This knowledge aids the development of future pan-IDH inhibitors targeting mIDH1 and mIDH2 (Ma & Yun, 2018).

Dual Inhibition and Brain Penetration

AG-881, also known as vorasidenib, is a dual inhibitor of both mIDH1 and mIDH2, showing significant brain penetration. Its design and discovery have been critical in addressing gliomas, as it effectively inhibits 2-HG production in glioma tissue. The X-ray cocrystal structures have been crucial in understanding its compound binding site and dual mutant inhibition (Konteatis et al., 2020).

Pharmacophore-Based Exploration

A pharmacophore-based approach has identified AG-881 as a promising candidate for mutant isocitrate dehydrogenase enzymes 1 and 2. This approach, leveraging computational techniques, has facilitated the screening of potential inhibitors and the assessment of their pharmacokinetics and physicochemical properties. AG-881's effectiveness in binding to these enzymes supports its potential in treating lower-grade glioma (Soliman et al., 2022).

特性

製品名

AG-881

分子式

C28H29N3O8

外観

Solid powder

同義語

AG-881;  AG 881;  AG881.; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。